molecular formula C9H18N2O2 B11753611 (S)-2-Amino-1-(4-methoxy-piperidin-1-yl)-propan-1-one

(S)-2-Amino-1-(4-methoxy-piperidin-1-yl)-propan-1-one

Cat. No.: B11753611
M. Wt: 186.25 g/mol
InChI Key: JLEBVJCEYHCCPP-ZETCQYMHSA-N
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Description

(S)-2-Amino-1-(4-methoxy-piperidin-1-yl)-propan-1-one is a chemical compound with a unique structure that includes an amino group, a methoxy-substituted piperidine ring, and a propanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-1-(4-methoxy-piperidin-1-yl)-propan-1-one typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring is synthesized through a series of reactions, including cyclization and substitution reactions.

    Introduction of the Methoxy Group: The methoxy group is introduced via methylation reactions using reagents such as methyl iodide or dimethyl sulfate.

    Attachment of the Amino Group: The amino group is introduced through reductive amination reactions, often using reducing agents like sodium borohydride or lithium aluminum hydride.

    Formation of the Propanone Backbone: The propanone backbone is formed through aldol condensation reactions, followed by reduction and purification steps.

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic routes mentioned above. This typically includes optimizing reaction conditions, using continuous flow reactors, and employing advanced purification techniques such as chromatography and crystallization to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-1-(4-methoxy-piperidin-1-yl)-propan-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or methoxy groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

(S)-2-Amino-1-(4-methoxy-piperidin-1-yl)-propan-1-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-2-Amino-1-(4-methoxy-piperidin-1-yl)-propan-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methoxy-piperidin-1-yl)-ethylamine
  • (4-Methoxy-piperidin-1-yl)-acetic acid

Uniqueness

(S)-2-Amino-1-(4-methoxy-piperidin-1-yl)-propan-1-one is unique due to its specific combination of functional groups and stereochemistry. This uniqueness allows it to interact with molecular targets in a distinct manner, leading to specific biological and chemical properties that differentiate it from similar compounds.

Properties

Molecular Formula

C9H18N2O2

Molecular Weight

186.25 g/mol

IUPAC Name

(2S)-2-amino-1-(4-methoxypiperidin-1-yl)propan-1-one

InChI

InChI=1S/C9H18N2O2/c1-7(10)9(12)11-5-3-8(13-2)4-6-11/h7-8H,3-6,10H2,1-2H3/t7-/m0/s1

InChI Key

JLEBVJCEYHCCPP-ZETCQYMHSA-N

Isomeric SMILES

C[C@@H](C(=O)N1CCC(CC1)OC)N

Canonical SMILES

CC(C(=O)N1CCC(CC1)OC)N

Origin of Product

United States

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